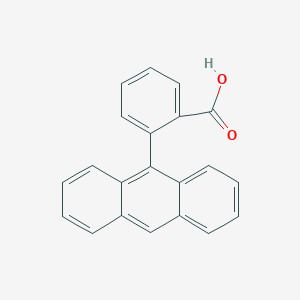
1,4-Oxathiocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Oxathiocane is a heterocyclic compound characterized by a six-membered ring containing one oxygen atom and one sulfur atom at opposite positions. This structure is systematically numbered with the oxygen atom at position 1 and the sulfur atom at position 4, while the remaining positions are occupied by carbon atoms. The compound is also known by other names such as 1,4-thioxane and 1-oxa-4-thiacyclohexane .
Métodos De Preparación
1,4-Oxathiocane can be synthesized through various methods. One common approach involves heating ethylene glycol or ethylene oxide with hydrogen sulfide. Another method includes dehydrating bis(hydroxyethyl) sulfide by heating it with potassium hydrogen sulfate. These reactions may also produce 1,4-dithiane as a byproduct . The original preparation method from 1912 involved reacting iodoethyl ether with potassium sulfide in alcohol, and a similar method used 2-chloroethyl ether .
Análisis De Reacciones Químicas
1,4-Oxathiocane undergoes several types of chemical reactions, primarily involving the sulfur atom. These reactions include:
Substitution: The compound can react with ammonia to form diimines. Further chlorination can yield 2,3,5,6-tetrachloro-1,4-oxathiocane.
Electrophilic Fluorination: Reaction with hydrofluoric acid results in perfluoro-1,4-oxathiocane, where all hydrogen atoms are replaced with fluorine atoms.
Formation of Oxathianium Salts: Elemental bromine in ether forms an oxathianium salt, and iodine in acetic acid produces 4-iodo-1,4-oxathianium iodide.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,4-oxathiocane involves its ability to undergo various chemical transformations, primarily through the sulfur atom. These transformations include oxidation, substitution, and electrophilic fluorination, which enable the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the nature of the derivatives formed from this compound .
Comparación Con Compuestos Similares
1,4-Oxathiocane is similar to other heterocyclic compounds such as 1,4-dioxane and 1,4-thiazine. its unique combination of oxygen and sulfur atoms in a six-membered ring distinguishes it from these compounds. For example:
Propiedades
Número CAS |
25042-07-3 |
|---|---|
Fórmula molecular |
C6H12OS |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
1,4-oxathiocane |
InChI |
InChI=1S/C6H12OS/c1-2-5-8-6-4-7-3-1/h1-6H2 |
Clave InChI |
QNNUQDYYZAMNPV-UHFFFAOYSA-N |
SMILES canónico |
C1CCSCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


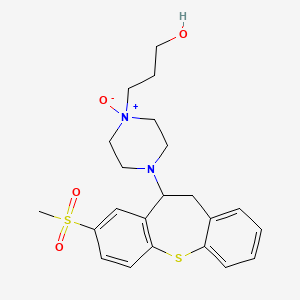
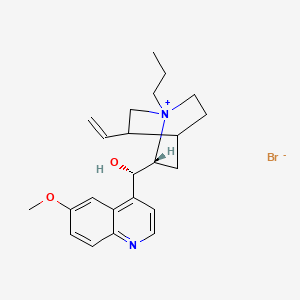
![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
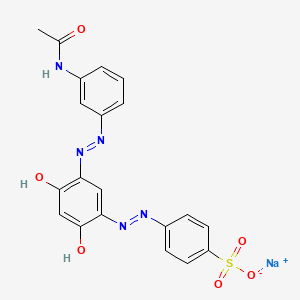
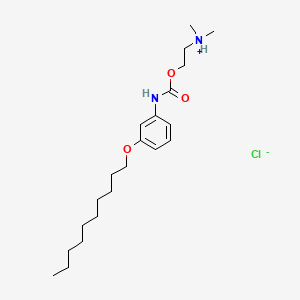

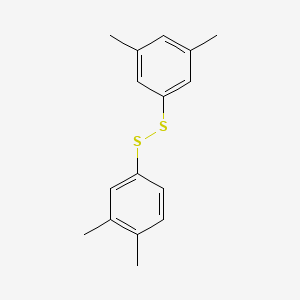
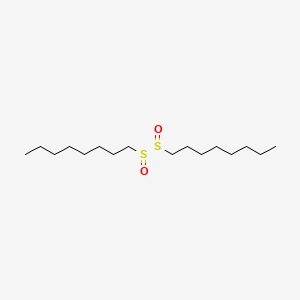

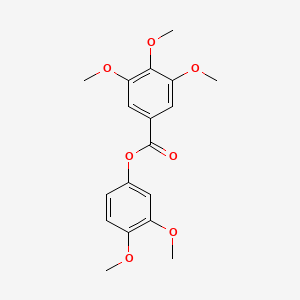

![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)

